Olivin

Description

Structure

2D Structure

3D Structure

Properties

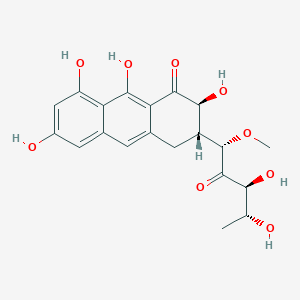

Molecular Formula |

C20H22O9 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(2S,3R)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2,6,8,9-tetrahydroxy-3,4-dihydro-2H-anthracen-1-one |

InChI |

InChI=1S/C20H22O9/c1-7(21)15(24)19(28)20(29-2)11-5-9-3-8-4-10(22)6-12(23)13(8)17(26)14(9)18(27)16(11)25/h3-4,6-7,11,15-16,20-26H,5H2,1-2H3/t7-,11-,15+,16+,20+/m1/s1 |

InChI Key |

PIHTXGRVQBTVRE-KFYAXVMHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)[C@H]([C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)[C@H]1O)O)O)O)OC)O)O |

Canonical SMILES |

CC(C(C(=O)C(C1CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1O)O)O)O)OC)O)O |

Synonyms |

olivin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Forsterite-Fayalite Solid Solution Series

For Researchers, Scientists, and Material Development Professionals

Introduction

The forsterite-fayalite solid solution series is a fundamental system in mineralogy and materials science, representing the olivine (B12688019) group of minerals. This series is defined by the complete solid solution between the magnesium end-member, forsterite (Mg₂SiO₄), and the iron end-member, fayalite (Fe₂SiO₄).[1][2][3] The general chemical formula for this series is (Mg,Fe)₂SiO₄.[4] Compositions within the series are typically expressed in terms of the mole percent of forsterite (Fo) or fayalite (Fa), for instance, Fo₇₀Fa₃₀ indicates a composition with 70% forsterite and 30% fayalite.[2] This series is of significant interest due to its prevalence in the Earth's upper mantle and its occurrence in a variety of igneous and metamorphic rocks, as well as in meteorites.[1][5] The physical and chemical properties of olivine minerals within this series vary systematically with the ratio of magnesium to iron, making it a model system for studying the effects of cation substitution on crystal structure and material properties.

Crystallography and Crystal Structure

Minerals of the forsterite-fayalite series crystallize in the orthorhombic crystal system with the space group Pbnm.[1][3] The crystal structure is based on isolated silica (B1680970) tetrahedra (SiO₄) linked by divalent cations (Mg²⁺ and Fe²⁺) in two distinct octahedral sites, M1 and M2.[6] The substitution of the smaller Mg²⁺ ion for the larger Fe²⁺ ion results in a predictable and continuous variation in the unit cell parameters across the solid solution series.

Figure 1: Diagram of the Forsterite-Fayalite solid solution series.

Data Presentation: Crystallographic and Physical Properties

The following table summarizes the key crystallographic and physical properties of the forsterite and fayalite end-members. The properties of intermediate members of the solid solution series generally fall between these end-member values and vary in a near-linear fashion with composition.

| Property | Forsterite (Fo₁₀₀) | Fayalite (Fa₁₀₀) |

| Chemical Formula | Mg₂SiO₄ | Fe₂SiO₄ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbnm | Pbnm |

| Unit Cell Parameters | a = 4.75 Å, b = 10.20 Å, c = 5.98 Å[1] | a = 4.82 Å, b = 10.48 Å, c = 6.09 Å[3] |

| Density (g/cm³) | 3.2 - 4.5[4] | 3.2 - 4.5[4] |

| Mohs Hardness | 6.5 - 7.0[4] | 6.5 - 7.0[3] |

| Melting Point (°C) | 1890[1] | ~1205 |

| Refractive Indices | nα = 1.636 - 1.730, nβ = 1.650 - 1.739, nγ = 1.669 - 1.772[1] | nα = 1.731 - 1.824, nβ = 1.760 - 1.864, nγ = 1.773 - 1.875[3] |

| Color | Colorless, green, yellow, yellow-green, white[1] | Greenish yellow, yellow-brown, brown[3] |

Thermodynamic Properties and Phase Diagram

The thermodynamic properties of the forsterite-fayalite series are well-characterized, with a complete solid solution at high temperatures. The phase diagram for this binary system at atmospheric pressure shows a distinct liquidus and solidus, indicating that upon cooling from a melt, the composition of the crystallizing olivine is more magnesium-rich than the melt from which it forms. Conversely, upon heating, the initial melt is more iron-rich than the solid olivine.

Figure 2: Relationship between composition and temperature in the forsterite-fayalite system.

Experimental Protocols

The synthesis and characterization of forsterite-fayalite solid solutions are crucial for experimental studies. The following are generalized protocols for common experimental techniques.

Sol-Gel Synthesis of Forsterite-Fayalite Olivine

The sol-gel method is a versatile technique for producing fine-grained, homogenous olivine powders at relatively low temperatures.

Methodology:

-

Precursor Preparation: Appropriate amounts of magnesium and iron precursors (e.g., magnesium ethoxide and iron(II) chloride) are dissolved in a suitable solvent, such as ethanol (B145695). A silicon alkoxide, typically tetraethyl orthosilicate (B98303) (TEOS), is used as the silica source.

-

Hydrolysis and Gelation: The precursor solution is hydrolyzed by the controlled addition of water, often with a catalyst, leading to the formation of a sol. With time and gentle heating, the sol undergoes polycondensation to form a wet gel.

-

Drying: The wet gel is dried to remove the solvent and byproducts. This can be done through conventional heating or supercritical drying to produce an aerogel.

-

Calcination: The dried gel is calcined in a controlled atmosphere. For iron-bearing compositions, a reducing atmosphere (e.g., a CO-CO₂ gas mixture) is necessary to maintain iron in the Fe²⁺ state and prevent the formation of iron oxides.[3] The calcination temperature and duration are optimized to achieve complete crystallization of the desired olivine phase.

Solid-State Synthesis

Solid-state synthesis involves the direct reaction of solid precursors at high temperatures.

Methodology:

-

Precursor Mixing: Stoichiometric amounts of high-purity oxide or carbonate precursors (e.g., MgO, Fe₂O₃, and SiO₂) are intimately mixed. This is often done by grinding in an agate mortar with a solvent like ethanol to ensure homogeneity.

-

Pelletizing: The mixed powder is pressed into pellets to ensure good contact between the reactant particles.

-

Sintering: The pellets are sintered in a high-temperature furnace. For iron-bearing compositions, a controlled atmosphere is required to maintain the desired oxygen fugacity. The sintering temperature is typically just below the solidus temperature of the target composition to promote reaction without melting.[1] Multiple grinding and sintering steps may be necessary to achieve a single-phase product.

Electron Probe Microanalysis (EPMA) for Compositional Analysis

EPMA is a widely used technique for obtaining quantitative chemical compositions of minerals at the micrometer scale.

Methodology:

-

Sample Preparation: The olivine sample (e.g., a sintered pellet or a natural crystal) is mounted in an epoxy resin, polished to a mirror finish (typically with a final polish using 1-micron diamond paste), and coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrument Calibration: The EPMA instrument is calibrated using well-characterized standards of known composition for the elements of interest (Mg, Fe, Si, and any minor elements).

-

Data Acquisition: The electron beam is focused on the sample surface, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).

-

Data Correction: The raw X-ray intensity data is corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield accurate elemental concentrations.

X-ray Diffraction (XRD) for Phase Identification and Compositional Estimation

XRD is a fundamental technique for identifying the crystalline phases present in a sample and can also be used to estimate the composition of solid solutions.

Methodology:

-

Sample Preparation: A small amount of the olivine sample is finely ground to a powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern is compared to a database of known mineral structures (e.g., the ICDD database) to identify the crystalline phases present.

-

Compositional Estimation: For a solid solution series like forsterite-fayalite, the positions of the diffraction peaks shift systematically with composition due to the change in unit cell parameters. By precisely measuring the positions of specific peaks (e.g., the (130) reflection), the composition can be estimated by comparing the peak positions to a pre-established calibration curve.

Figure 3: Experimental workflow for the synthesis and characterization of forsterite-fayalite olivine.

Concluding Remarks

The forsterite-fayalite solid solution series serves as an exemplary system for understanding the principles of solid solution and the influence of chemical composition on the properties of crystalline materials. The systematic variation in its crystallographic, thermodynamic, and physical properties with the Mg/Fe ratio makes it a valuable subject of study for researchers in geology, materials science, and planetary science. The well-established experimental protocols for its synthesis and characterization allow for the production of tailored compositions for a wide range of research applications. While the primary relevance of this mineral series lies within the earth and material sciences, the principles of solid solution and property tuning through ionic substitution are fundamental concepts that extend to various fields of materials development.

References

Geochemical Characteristics of Olivine Minerals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivine (B12688019), a nesosilicate mineral group, is a fundamental component of the Earth's upper mantle and a key constituent of mafic and ultramafic igneous rocks.[1][2] Its chemical and physical properties provide a robust record of petrogenetic processes, making it an invaluable tool for researchers across geology, planetary science, and materials science. This technical guide provides a comprehensive overview of the geochemical characteristics of olivine, detailing its chemical composition, trace element signatures, isotopic systematics, and thermodynamic properties. Furthermore, it outlines the standard experimental protocols for olivine analysis, ensuring a reproducible and rigorous approach to its study.

Chemical Composition and Structure

Olivine is a solid solution series with the general chemical formula (Mg,Fe)₂SiO₄.[3] The two end-members of this series are forsterite (Fo), the magnesium-rich variant (Mg₂SiO₄), and fayalite (Fa), the iron-rich variant (Fe₂SiO₄).[4] The composition of olivine is typically expressed in terms of mole percent of forsterite (e.g., Fo₉₀ indicates 90% forsterite and 10% fayalite). Minor amounts of other divalent cations such as manganese (Mn), nickel (Ni), and calcium (Ca) can substitute for Mg and Fe in the crystal lattice.[2][5]

The crystal structure of olivine belongs to the orthorhombic system and is characterized by isolated silica (B1680970) tetrahedra (SiO₄) linked by divalent metal cations in octahedral coordination.[2] This atomic arrangement results in a lack of cleavage and a conchoidal fracture.[6]

Table 1: Major Element Composition and End-Members of Olivine

| End-Member | Chemical Formula | Molar Mass ( g/mol ) | Crystal System |

| Forsterite (Fo) | Mg₂SiO₄ | 140.69 | Orthorhombic |

| Fayalite (Fa) | Fe₂SiO₄ | 203.78 | Orthorhombic |

Trace Element Geochemistry

The trace element composition of olivine is a powerful tracer of magmatic processes, including partial melting, fractional crystallization, and mantle metasomatism.[7][8] The compatibility of trace elements in the olivine structure is highly dependent on their ionic radius and charge. Elements such as Ni and Co are compatible, while incompatible elements include a wide range of large-ion lithophile (LIL) and high-field-strength (HFS) elements.

Table 2: Typical Trace Element Concentrations in Mantle Olivine (ppm)

| Element | Concentration Range | Tectonic Setting | Reference |

| Ni | 1280 - 4365 | Ophiolitic Peridotites | [8] |

| Mn | 512 - 1786 | Ophiolitic Peridotites | [8] |

| Co | 61 - 186 | Ophiolitic Peridotites | [8] |

| Zn | 6 - 72 | Ophiolitic Peridotites | [8] |

| Li | < 4 | Ophiolitic Peridotites | [8] |

| Ca | 30 - 1694 | Ophiolitic Peridotites | [8] |

| Cr | 5 - 292 | Ophiolitic Peridotites | [8] |

| Al | 2 - 134 | Ophiolitic Peridotites | [8] |

| Ti | < 22 | Ophiolitic Peridotites | [8] |

| V | < 10 | Ophiolitic Peridotites | [8] |

| Sc | < 10 | Ophiolitic Peridotites | [8] |

| P | 4 - 30 | Ophiolitic Peridotites | [8] |

| B | 23 - 856 | Magnesian Skarns | [9] |

Note: Concentrations can vary significantly depending on the specific geological setting and processes.

Isotopic Geochemistry

The isotopic composition of olivine provides crucial insights into the origin and evolution of magmas and the Earth's mantle. Both stable and radiogenic isotopes are utilized in olivine studies.

Stable Isotopes

Magnesium has three stable isotopes (²⁴Mg, ²⁵Mg, and ²⁶Mg) that can be fractionated by geological processes.[10] The equilibrium Mg isotope fractionation between olivine and melt (Δ²⁶/²⁴Mgₒₗ₋ₘₑₗₜ) is temperature-dependent and can be used to model magmatic differentiation.[11][12] Oxygen isotopes (¹⁸O/¹⁶O) in olivine are used to trace the source of magmas and identify processes such as crustal contamination and hydrothermal alteration.[13] Disequilibrium in oxygen isotopes between melt inclusions and their host olivine can indicate complex processes like magma mixing and crystal recycling.[13] Iron isotopes in serpentinized olivine can be used to understand fluid-rock interactions during hydration of ultramafic rocks.[14]

Table 3: Stable Isotope Systems in Olivine

| Isotope System | Typical Application | Key Information |

| Magnesium (δ²⁶Mg) | Magmatic differentiation studies | Constraining olivine-melt fractionation |

| Oxygen (δ¹⁸O) | Magma source tracing, crustal contamination | Identifying magma mixing and recycling |

| Iron (δ⁵⁶Fe) | Serpentinization and hydrothermal alteration | Tracing fluid-rock interaction |

| Lithium (δ⁷Li) | Mantle metasomatism, diffusion studies | Understanding fluid-mediated processes |

Radiogenic Isotopes

While not a primary host for many parent isotopes of long-lived radiogenic systems, inclusions of other minerals within olivine can be used for geochronology. However, olivine itself is not typically used for direct dating.

Thermodynamic Properties

The thermodynamic properties of olivine are essential for modeling geological processes at high temperatures and pressures, such as those occurring in the Earth's mantle.[15] Key thermodynamic parameters include heat capacity, thermal expansion, and melting temperatures. The melting temperature of forsterite is almost 1900°C, while that of fayalite is much lower at around 1200°C.[2] The thermal conductivity of olivine and its high-pressure polymorphs is crucial for understanding heat transfer within the Earth's mantle.[16]

Table 4: Key Thermodynamic Properties of Olivine End-Members

| Property | Forsterite (Mg₂SiO₄) | Fayalite (Fe₂SiO₄) |

| Melting Point (°C) | ~1900 | ~1200 |

| Density (g/cm³) | 3.22 | 4.39 |

| Hardness (Mohs) | 7 | 6.5 |

Experimental Protocols

Accurate determination of the geochemical characteristics of olivine relies on precise and accurate analytical techniques. The following are detailed methodologies for key experiments.

Electron Probe Microanalysis (EPMA) for Major and Minor Elements

Objective: To quantitatively determine the concentrations of major elements (Si, Mg, Fe) and minor elements (e.g., Ni, Mn, Ca) in olivine.

Methodology:

-

Sample Preparation: Olivine grains are mounted in an epoxy resin puck and polished to a 1-micrometer finish to ensure a flat and smooth surface for analysis. The sample is then carbon-coated to provide a conductive surface.

-

Instrumentation: A wavelength-dispersive electron probe microanalyzer (EPMA) is used.

-

Analytical Conditions:

-

Accelerating Voltage: 15-20 kV.

-

Beam Current: 10-300 nA (higher currents can be used for trace element analysis in olivine due to its stability).[17]

-

Beam Diameter: 1-5 µm.

-

-

Calibration: The instrument is calibrated using well-characterized natural and synthetic standards (e.g., San Carlos olivine, pure oxides).[17]

-

Data Acquisition: X-ray intensities for each element are measured on both the sample and standards. Background measurements are taken on either side of the characteristic X-ray peak.

-

Data Correction: The raw X-ray data are corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to yield accurate elemental concentrations.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements

Objective: To determine the concentrations of a wide range of trace elements in olivine at parts-per-million (ppm) to parts-per-billion (ppb) levels.

Methodology:

-

Sample Preparation: Polished thick sections or grain mounts prepared for EPMA can be used.

-

Instrumentation: A high-frequency excimer laser ablation system coupled to an inductively coupled plasma-mass spectrometer.

-

Analytical Conditions:

-

Laser Fluence: 3-5 J/cm².

-

Repetition Rate: 5-10 Hz.

-

Spot Size: 30-100 µm.

-

-

Calibration: A matrix-matched external standard (e.g., a well-characterized olivine standard) is used for calibration to minimize matrix effects.[18][19] NIST SRM 610/612 glass standards are also commonly used for external calibration, with an internal standard (e.g., ²⁹Si, determined by EPMA) to correct for variations in ablation yield.

-

Data Acquisition: The instrument cycles through the desired mass-to-charge ratios, measuring the ion beam intensity for each isotope. A gas blank is measured before each analysis.

-

Data Reduction: The time-resolved signal for each element is integrated, and the background signal is subtracted. The background-corrected signal is then normalized to the internal standard and calibrated against the external standard to calculate the concentration.

Secondary Ion Mass Spectrometry (SIMS) for Stable Isotopes

Objective: To measure the isotopic ratios of stable isotopes (e.g., Mg, O, Li) in olivine with high spatial resolution.

Methodology:

-

Sample Preparation: Similar to EPMA, samples are polished and gold-coated.

-

Instrumentation: A large-geometry secondary ion mass spectrometer (LG-SIMS) or a multi-collector SIMS (MC-SIMS).[20]

-

Analytical Conditions:

-

Primary Ion Beam: Typically O⁻ or Cs⁺.

-

High mass resolution is required to separate isobaric interferences.

-

-

Calibration: Isotopic ratios are measured relative to a well-characterized standard of similar composition (matrix-matched) to correct for instrumental mass fractionation.[21][22]

-

Data Acquisition: The secondary ion beams of the isotopes of interest are simultaneously or sequentially measured using Faraday cups or electron multipliers.

-

Data Correction: The measured isotopic ratios are corrected for instrumental mass fractionation using the standard-sample bracketing method.

Visualizations

Experimental Workflow for Olivine Geochemical Analysis

Caption: Workflow for the comprehensive geochemical analysis of olivine minerals.

Cation Substitution Mechanisms in Olivine

Caption: Common divalent cation substitutions in the olivine crystal structure.

Logical Flow for Determining Magma Source Characteristics

Caption: Logical flow for interpreting magma source characteristics from olivine geochemistry.

References

- 1. Olivine: Common Rock-Forming Mineral – Geology In [geologyin.com]

- 2. Olivine - Wikipedia [en.wikipedia.org]

- 3. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]

- 4. Olivine – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 5. geo.libretexts.org [geo.libretexts.org]

- 6. Olivine Group | Common Minerals [commonminerals.esci.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. research.vu.nl [research.vu.nl]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. Magnesium isotope analysis of olivine and pyroxene by SIMS: Evaluation of matrix effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Equilibrium olivine-melt Mg isotopic fractionation explains high δ26Mg values in arc lavas | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]

- 12. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]

- 13. researchgate.net [researchgate.net]

- 14. ldeo.columbia.edu [ldeo.columbia.edu]

- 15. english.gyig.cas.cn [english.gyig.cas.cn]

- 16. Thermal Transport Properties of Olivine, Wadsleyite, and Ringwoodite—A Review [mdpi.com]

- 17. www2.jpgu.org [www2.jpgu.org]

- 18. researchers.mq.edu.au [researchers.mq.edu.au]

- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 20. Magnesium isotopic analysis in Olivine with CAMECA Large Geometry SIMS [cameca.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

olivine occurrence in mafic and ultramafic rocks

An In-depth Technical Guide on the Occurrence of Olivine (B12688019) in Mafic and Ultramafic Rocks

Introduction

Olivine is a name for a group of nesosilicate rock-forming minerals, typically olive-green in color, that are primary components of many mafic and ultramafic igneous rocks. The general chemical formula for olivine is (Mg,Fe)₂SiO₄, representing a complete solid solution series between the magnesium end-member, forsterite (Mg₂SiO₄), and the iron end-member, fayalite (Fe₂SiO₄).[1][2] Magnesium-rich olivines are abundant in low-silica mafic and ultramafic rocks and are believed to be the most significant constituent of the Earth's upper mantle by volume.[3][1][2] This guide provides a technical overview of the occurrence of olivine in these critical rock types, details the analytical methods for its study, and illustrates the geological processes governing its formation.

Olivine Occurrence and Modal Abundance

Olivine's presence and abundance are defining characteristics of mafic and ultramafic rocks. These rocks originate from magma rich in magnesium and iron and low in silica (B1680970).[3]

-

Ultramafic Rocks: These are igneous rocks with very low silica content (<45%) and are composed of more than 90% mafic minerals. Ultramafic rocks, such as peridotite and dunite, represent the primary lithologies of the Earth's mantle.[3] They can also form as cumulates from mafic magmas.

-

Peridotite: A general term for a coarse-grained ultramafic rock consisting mainly of olivine with or without pyroxenes. Rocks classified as peridotites must contain at least 40% olivine.[3] Varieties include lherzolite, harzburgite, and wehrlite, distinguished by their pyroxene (B1172478) content.[4][5]

-

Dunite: A type of peridotite composed almost exclusively of olivine, with a modal abundance exceeding 90%. Dunites are often formed through the accumulation of olivine crystals that settle out of a magma chamber.[3]

-

-

Mafic Rocks: These are igneous rocks, such as basalt and gabbro, that are rich in magnesium and iron. They crystallize from magmas that are less primitive than those forming ultramafic rocks.

-

Gabbro: A coarse-grained, intrusive mafic rock that is the plutonic equivalent of basalt. It is primarily composed of plagioclase feldspar (B12085585) and pyroxene. Olivine is a common constituent, and when present in significant amounts, the rock is termed olivine gabbro.[4][6]

-

Basalt: A fine-grained, extrusive mafic rock formed from the rapid cooling of lava. Olivine is one of the first minerals to crystallize from basaltic magma and is often present as distinct crystals (phenocrysts) within a finer-grained matrix.[7][6]

-

Data Presentation: Olivine Abundance

The following table summarizes the typical modal abundance of olivine in key mafic and ultramafic rocks.

| Rock Type | Classification | General Description | Typical Olivine Modal Abundance (%) |

| Dunite | Ultramafic | A coarse-grained igneous rock that is more than 90% olivine.[3] | > 90% |

| Peridotite | Ultramafic | A dense, coarse-grained igneous rock, consisting mainly of olivine and pyroxene.[3] | 40 - 90% |

| Troctolite | Mafic | A type of gabbro where olivine is the dominant mafic mineral instead of pyroxene. | 10 - 90% (typically >30%) |

| Olivine Gabbro | Mafic | A gabbro containing significant amounts of olivine (typically 5-50%).[8] | 5 - 50% |

| Basalt | Mafic | A fine-grained volcanic rock; olivine is a common early-forming phenocryst.[6] | 0 - 25% |

Geological Processes of Olivine Formation

Olivine's formation is governed by the principles of magma crystallization, famously described by the Bowen reaction series.[6][9] Olivine is the first of the common silicate (B1173343) minerals to crystallize from a cooling mafic magma, typically at temperatures between 1200° and 1300°C.[6][9]

Fractional Crystallization

As a mafic magma cools, olivine crystals form and, due to their higher density, may settle to the bottom of the magma chamber.[7][9] This process, known as fractional crystallization, removes magnesium and iron from the melt. This can lead to two outcomes: the formation of olivine-rich ultramafic cumulate layers on the floor of the magma chamber, and the evolution of the remaining magma to a more silica-rich composition.[6][10]

Alteration: Serpentinization

Olivine is relatively unstable at the Earth's surface and readily alters in the presence of water, especially at low to moderate temperatures.[3] This alteration process is called serpentinization, a hydration and metamorphic transformation that converts olivine into serpentine (B99607) group minerals, brucite, and often magnetite.[11][12] This process is significant as it releases hydrogen gas and can cause volume expansion, leading to rock fracturing.[13][14]

Experimental Protocols for Olivine Analysis

The study of olivine in mafic and ultramafic rocks involves several key analytical techniques to determine its abundance, composition, and texture.

Petrographic Microscopy

This is the foundational method for mineral identification and the textural analysis of rocks.

-

Methodology:

-

Thin Section Preparation: A slice of the rock is cut and ground down to a thickness of 30 micrometers, thin enough for light to pass through. This thin section is mounted on a glass slide.

-

Optical Examination: The thin section is examined using a polarizing microscope. Minerals are identified based on their unique optical properties, such as color, cleavage, refractive index, birefringence, and extinction angle.

-

Modal Analysis: The volume percentage of each mineral, including olivine, is estimated. This can be done by visual estimation using comparison charts or more accurately through point counting, where the mineral type under the crosshairs is identified at hundreds of points on a grid pattern across the thin section.

-

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the precise chemical composition of small volumes of a sample, making it ideal for analyzing mineral chemistry.[15]

-

Methodology:

-

Sample Preparation: A highly polished thin section or mineral grain mount is prepared and coated with a thin layer of carbon to make it electrically conductive.

-

Instrument Setup: The sample is placed in a high-vacuum chamber. An electron gun generates a focused beam of high-energy electrons. The instrument is calibrated using mineral standards of known composition.[16]

-

Analysis: The electron beam is directed onto a specific point on an olivine crystal. The interaction of the beam with the sample generates characteristic X-rays for the elements present.[15]

-

Data Acquisition: Wavelength-dispersive spectrometers (WDS) or energy-dispersive spectrometers (EDS) measure the energy and intensity of these X-rays. The intensity of the X-rays for each element is proportional to its concentration.

-

Correction Procedures: Raw data are processed using correction factors (such as ZAF correction) to account for matrix effects, yielding accurate quantitative elemental concentrations (e.g., Mg, Fe, Si, Ni, Mn, Ca).[17] For high-precision trace element analysis in olivine, conditions may be optimized to a high accelerating voltage (e.g., 25 kV) and a high beam current (e.g., 900 nA).

-

Conclusion

Olivine is a fundamental mineral for understanding the petrogenesis of mafic and ultramafic rocks and the composition of the Earth's mantle. Its high crystallization temperature makes it a key indicator of primitive magmas, and its subsequent fractional crystallization is a primary driver of magmatic differentiation. The modal abundance of olivine is a critical factor in rock classification, ranging from trace amounts in some mafic rocks to over 90% in dunites. The study of olivine through established petrographic and geochemical protocols continues to provide invaluable insights into the geological processes that shape our planet. Furthermore, its susceptibility to alteration via serpentinization has significant implications for rheology, geochemical cycling, and potentially astrobiology.

References

- 1. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]

- 2. britannica.com [britannica.com]

- 3. Olivine - Wikipedia [en.wikipedia.org]

- 4. rocks.comparenature.com [rocks.comparenature.com]

- 5. rocks.comparenature.com [rocks.comparenature.com]

- 6. geo.libretexts.org [geo.libretexts.org]

- 7. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]

- 8. PETROGRAPHIC, MODAL, AND MINERAL COMPOSITIONAL DATA [www-odp.tamu.edu]

- 9. 3.3 Crystallization of Magma — Physical Geology – 2nd Edition – ACC Physical Geology [pressbooks.ccconline.org]

- 10. 7.2 Crystallization of Magma – Physical Geology – H5P Edition [opentextbc.ca]

- 11. Serpentinization - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. rruff.net [rruff.net]

- 16. www2.jpgu.org [www2.jpgu.org]

- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]

An In-depth Technical Guide to the Physical and Optical Properties of Olivine in Thin Section

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and optical properties of olivine (B12688019) as observed in petrographic thin sections. It details the diagnostic characteristics of the olivine solid solution series, from forsterite (Mg₂SiO₄) to fayalite (Fe₂SiO₄), and outlines the standard experimental protocols for their determination using a polarizing microscope.

Physical Properties in Thin Section

Olivine is a nesosilicate mineral group, with the most common members forming a complete solid solution between magnesium-rich forsterite and iron-rich fayalite.[1] Its physical characteristics observable in a standard 30 µm thin section are crucial for initial identification.

Key Physical Characteristics:

-

Crystal Habit: Olivine typically forms anhedral to subhedral, equant granular masses or rounded grains.[2] In volcanic rocks, it can occur as euhedral phenocrysts, often showing six or eight-sided cross-sections.[2][3]

-

Cleavage: Olivine is characterized by its lack of well-developed cleavage.[1] Imperfect cleavages on {010} and {110} are sometimes present but are rarely seen and do not typically control the grain shape.[1][2]

-

Fracture: The mineral exhibits a distinctive conchoidal fracture, often appearing as irregular, curved cracks within the crystal.[4][5] This fracturing is a key diagnostic feature.[1]

-

Alteration: Olivine is highly susceptible to alteration.[6] It commonly alters along rims and fractures to serpentine (B99607) or a reddish-brown mixture of minerals known as "iddingsite".[1][4]

Optical Properties and the Forsterite-Fayalite Series

The optical properties of olivine vary systematically with its chemical composition, specifically the ratio of magnesium to iron.[6][7] These properties are determined by observing the behavior of polarized light as it passes through the mineral.[8]

Properties in Plane Polarized Light (PPL)

-

Color: Mg-rich forsterite is colorless in thin section.[2][9] As the iron content increases towards fayalite, the color becomes pale yellow, yellow-orange, or greenish.[1][2][3]

-

Pleochroism: Pleochroism is generally absent or very weak in Mg-rich olivine.[1][2] Iron-rich varieties (fayalite) can exhibit weak to moderate pleochroism, with colors ranging from pale yellow to orange-yellow.[2][6]

-

Relief: Olivine has high positive relief.[1][2] The refractive indices of all compositions are significantly higher than that of the standard mounting medium (e.g., Canada Balsam, n ≈ 1.54), causing the mineral grains to stand out with distinct borders.

Properties in Cross Polarized Light (XPL)

-

Birefringence & Interference Colors: Olivine is anisotropic and displays strong birefringence.[2] This results in bright second- to third-order interference colors in a standard thin section.[1][2][6] The birefringence increases with increasing iron content.[6]

-

Extinction: Elongate crystals of olivine exhibit parallel extinction, meaning the crystal goes dark (extinct) when its length or major cleavage direction is aligned with the microscope's crosshairs.[1][2][5]

Quantitative Optical Data

The optical properties of the olivine series change predictably with the substitution of Fe²⁺ for Mg²⁺. This relationship allows for the estimation of olivine composition through optical measurements.[10]

| Property | Forsterite (Fo₁₀₀) [Mg₂SiO₄] | Fayalite (Fo₀) [Fe₂SiO₄] | Trend with Increasing Fe |

| Optic Sign | Biaxial (+) | Biaxial (-) | Changes from (+) to (-) at ~Fo₁₀ |

| 2V (Optic Angle) | 82° - 90°[1][9] | 46° - 54°[1][11] | Decreases |

| Refractive Index (α) | 1.635[1] | 1.827[1] | Increases |

| Refractive Index (β) | 1.651[1] | 1.869[1] | Increases |

| Refractive Index (γ) | 1.670[1] | 1.879[1] | Increases |

| Birefringence (δ = γ - α) | 0.035[1] | 0.052[1] | Increases |

Experimental Protocols for Optical Analysis

Accurate identification and characterization of olivine in thin section require a systematic approach using a petrographic (polarizing) microscope.[8][12]

Protocol for General Identification

-

Initial PPL Scan: Scan the thin section in plane polarized light (PPL) at low magnification. Look for minerals with high relief, a lack of cleavage, and distinctive fractures.[1]

-

Observation in XPL: Insert the analyzer to view the slide in cross polarized light (XPL). Identify minerals exhibiting bright, high-order interference colors (typically second-order blues, greens, and yellows).[1]

-

Confirm Parallel Extinction: Rotate the stage and observe that elongate crystals go extinct when their long axis is parallel to the North-South or East-West crosshairs.[4]

-

Check for Alteration: Note any alteration products, such as fibrous serpentine or reddish-brown iddingsite, along grain boundaries and fractures.[1]

Protocol for Determining Optic Sign and 2V

The determination of optic sign and the optic angle (2V) is crucial for distinguishing between forsterite and fayalite and is performed in conoscopic illumination.[13]

-

Locate a Suitable Grain: Find a crystal that shows the lowest interference colors, ideally remaining dark or gray upon full rotation of the stage. This indicates the view is down or near an optic axis.

-

Switch to Conoscopic Illumination: Engage the high-power objective lens, open the aperture diaphragm, insert the substage condenser lens, and insert the Bertrand lens.[13][14] This will produce an interference figure.

-

Obtain an Interference Figure: Look for an acute bisectrix (BxA) figure, which appears as a dark cross that splits into two curved isogyres as the stage is rotated.[15]

-

Determine Optic Sign:

-

Rotate the stage to place the isogyres in the NE and SW quadrants.[16]

-

Insert a first-order red (550 nm) compensator plate.

-

Positive (+): If the area between the isogyres (melatopes) turns blue, the mineral is optically positive (characteristic of forsterite).[17]

-

Negative (-): If the area between the isogyres turns yellow, the mineral is optically negative (characteristic of fayalite).[16][17]

-

-

Estimate 2V Angle: The 2V angle can be estimated from the maximum separation of the isogyres in a BxA figure. A wide separation where the isogyres leave the field of view indicates a large 2V (like forsterite).[18] A smaller separation where the isogyres remain in view indicates a smaller 2V (like fayalite).[15]

Visualizations

Workflow for Olivine Identification

Caption: Workflow for the petrographic identification of olivine.

Relationship Between Composition and Optical Properties

Caption: Influence of increasing iron content on olivine's optical properties.

References

- 1. Olivine [science.smith.edu]

- 2. microckscopic.ro [microckscopic.ro]

- 3. britannica.com [britannica.com]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. Olivine – Geology is the Way [geologyistheway.com]

- 7. lpi.usra.edu [lpi.usra.edu]

- 8. grokipedia.com [grokipedia.com]

- 9. Forsterite [science.smith.edu]

- 10. 5 Optical Mineralogy – Mineralogy [opengeology.org]

- 11. Fayalite Mineral Data [webmineral.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. scribd.com [scribd.com]

- 15. geo.libretexts.org [geo.libretexts.org]

- 16. Biaxial Minerals [www2.tulane.edu]

- 17. Determination of the optic sign of biaxial minerals [edafologia.ugr.es]

- 18. science.smith.edu [science.smith.edu]

trace element geochemistry of mantle olivine

An In-depth Technical Guide to the Trace Element Geochemistry of Mantle Olivine (B12688019)

Introduction

Olivine, a primary constituent of the Earth's upper mantle, is a critical mineral for understanding magmatic processes.[1][2][3] While once considered a relatively simple silicate (B1173343) hosting primarily major elements like Magnesium (Mg), Iron (Fe), and Silicon (Si), advancements in analytical techniques have revealed its capacity to incorporate a wide array of trace elements.[1] These trace elements, present in concentrations typically below 1000 parts per million (ppm), serve as powerful proxies for deciphering the origin, evolution, and dynamics of mantle-derived magmas.[4][5] This guide provides a comprehensive overview of the analytical methods used to study trace elements in olivine, the principles governing their partitioning and diffusion, and their application as petrogenetic indicators for researchers and scientists.

Analytical Techniques and Experimental Protocols

The accurate measurement of trace elements in olivine, often at ppm or sub-ppm levels, requires sophisticated analytical techniques. The primary methods employed are Electron Probe Microanalysis (EPMA), Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), and Secondary Ion Mass Spectrometry (SIMS).

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique best suited for analyzing minor and some trace elements present at concentrations typically above 10 ppm. It offers high spatial resolution and is widely used for elements such as Nickel (Ni), Manganese (Mn), Calcium (Ca), Aluminum (Al), Chromium (Cr), Cobalt (Co), and Titanium (Ti).[6]

Detailed Experimental Protocol for High-Precision Trace Element Analysis by EPMA:

-

Sample Preparation:

-

Olivine grains are mounted in epoxy and polished to a high-quality, flat surface (e.g., 1-micron diamond paste finish) to minimize surface topography effects.

-

The sample is then carbon-coated to ensure electrical conductivity under the electron beam.

-

-

Instrumentation & Analytical Conditions:

-

A high-stability electron probe microanalyzer is used, often in a temperature and humidity-controlled environment to minimize instrumental drift.

-

Accelerating Voltage: Typically set to 25 kV to ensure sufficient overvoltage for the excitation of Kα X-ray lines for elements of interest.

-

Beam Current: A high beam current (e.g., 900 nA) is used to maximize X-ray counts and improve detection limits for trace elements.[6] The beam is often focused to a diameter of approximately 7 µm.

-

Spectrometers: Wavelength-Dispersive Spectrometers (WDS) are used for their high spectral resolution, which is crucial for resolving peak overlaps and achieving low detection limits (4-10 ppm). Major elements (Si, Mg, Fe) may be measured simultaneously using an Energy-Dispersive Spectrometer (EDS) to avoid oversaturating the WDS detectors.

-

Counting Times: Long counting times (e.g., total analysis time of 12 minutes) are employed on both peak and background positions to improve counting statistics.

-

-

Calibration and Data Correction:

-

Well-characterized standards of known composition are used for calibration.

-

Instrumental drift is monitored by repeatedly analyzing a secondary standard (e.g., San Carlos olivine) throughout the analytical session.

-

Raw X-ray intensities are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or similar correction procedure.

-

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful and widely used technique for in-situ analysis of a broad suite of trace elements down to sub-ppm levels.[7][8] It is a destructive technique but offers excellent sensitivity for elements that are difficult to measure by EPMA.

Detailed Experimental Protocol for Trace Element Analysis by LA-ICP-MS:

-

Sample Preparation:

-

Samples are prepared as thick sections or epoxy mounts, polished to a high standard.

-

Thorough cleaning of the sample surface is critical to remove any potential contamination.

-

-

Instrumentation & Analytical Conditions:

-

A high-power excimer laser (e.g., 193 nm ArF) is coupled to an ICP-MS instrument.

-

Ablation Parameters: The laser spot size, fluence (energy per unit area), and repetition rate are optimized for olivine. Spot sizes typically range from 70 to 100 µm to minimize elemental downhole fractionation.[7]

-

Carrier Gas: A high-purity carrier gas (Helium or Argon) transports the ablated aerosol from the sample chamber to the ICP torch.

-

ICP-MS Tuning: The instrument is tuned for high sensitivity and low oxide production rates (e.g., ThO+/Th+ < 0.5%).

-

-

Calibration and Data Reduction:

-

External Calibration: An external standard, typically a glass of known trace element composition (e.g., NIST 612), is used for calibration.[7]

-

Internal Standardization: An internal standard element with a known concentration in the olivine (determined independently by EPMA, e.g., ²⁹Si) is used to correct for variations in ablation yield and instrumental drift.

-

Data Acquisition: A typical analysis involves measuring the gas background, followed by ablating the sample for a set time (e.g., 35 seconds), and then a washout period.[7]

-

Data Processing: Time-resolved data signals are processed to select stable intervals and correct for background. Matrix-matched standards (well-characterized olivine) are increasingly used to improve accuracy by mitigating matrix effects and downhole fractionation issues.[7][8]

-

References

- 1. Hide and Seek— Trace Element Incorporation and Diffusion in Olivine - Elements Magazine [elementsmagazine.org]

- 2. research.vu.nl [research.vu.nl]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

olivine weathering processes and products

An In-depth Technical Guide on Olivine (B12688019) Weathering: Processes and Products

Introduction

Olivine, a nesosilicate mineral with the general formula (Mg,Fe)₂SiO₄, is a primary component of the Earth's upper mantle and is abundant in mafic and ultramafic igneous rocks.[1][2] Its propensity for rapid chemical weathering compared to other common silicate (B1173343) minerals makes it a subject of intense research interest, particularly in the context of carbon dioxide removal (CDR) through enhanced weathering.[1][3][4][5][6][7] This technical guide provides a comprehensive overview of the core processes and products of olivine weathering, intended for researchers, scientists, and professionals in related fields. The guide details the fundamental chemical reactions, influencing factors, and resultant products, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying pathways.

Core Processes of Olivine Weathering

The weathering of olivine is a complex process involving the dissolution of the mineral and the subsequent formation of secondary products. The primary mechanisms are driven by reactions with water and acids, leading to the release of divalent cations (Mg²⁺, Fe²⁺) and silicic acid.

Chemical Weathering Mechanisms

The dissolution of olivine is fundamentally an electrochemical process that occurs at the mineral-water interface. The overall rate of dissolution is controlled by the breaking of the strong ionic bonds between the divalent metal cations (M²⁺) and oxygen within the crystal lattice.[8] This process is significantly influenced by the pH of the surrounding solution.

In acidic conditions , the dissolution is proton-promoted.[9] Protons (H⁺) in the solution attack the olivine surface, leading to the preferential release of Mg²⁺ and Fe²⁺ cations and the formation of a silica-enriched surface layer.[9][10] The subsequent, slower release of silica (B1680970) controls the overall dissolution rate.[9]

The general reaction for the forsterite (Mg-endmember of olivine) component in acidic conditions can be represented as:

Mg₂SiO₄ + 4H⁺ → 2Mg²⁺ + H₄SiO₄

In neutral to alkaline conditions , such as those found in seawater, the dissolution mechanism is influenced by the hydration of the mineral surface.[3] The dissolution process in these environments leads to an increase in alkalinity.[3][6]

A simplified representation of forsterite weathering in the presence of carbonic acid (formed from dissolved CO₂) is:

Mg₂SiO₄ + 4H₂CO₃ → 2Mg²⁺ + 4HCO₃⁻ + H₄SiO₄

This reaction consumes carbonic acid and produces bicarbonate ions, thereby increasing the alkalinity of the water.[3]

Factors Influencing Weathering Rates

Several key factors govern the rate at which olivine weathers:

-

pH: As highlighted by numerous studies, pH is a dominant factor, with dissolution rates increasing in more acidic conditions.[8]

-

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including olivine dissolution.[8][11][12]

-

Grain Size and Surface Area: Smaller grain sizes provide a larger surface area for reaction, leading to faster overall weathering rates.[8][13]

-

Water Availability and Flow: The presence of water is essential for the hydrolysis reactions, and flowing water can remove dissolved products, preventing saturation and promoting further dissolution.[8][14][15]

-

Presence of Organic Ligands: Organic compounds can enhance dissolution rates by complexing with the metal cations at the mineral surface.[9]

-

Biotic Factors: The activity of soil microbes, plant roots, and fungi can accelerate weathering through the release of organic acids and other compounds.[4][16]

-

Formation of Secondary Minerals: The precipitation of secondary minerals on the olivine surface can form a passivating layer that inhibits further weathering.[8][17]

Products of Olivine Weathering

The weathering of olivine results in both dissolved species and solid secondary mineral phases.

Dissolved Products

The primary dissolved products of olivine weathering are:

-

Divalent Cations: Magnesium (Mg²⁺) and Iron (Fe²⁺) ions.

-

Silicic Acid: H₄SiO₄ (also represented as Si(OH)₄).

-

Bicarbonate Ions: HCO₃⁻, which contributes to alkalinity.[14][18]

Solid Products

A variety of solid secondary minerals can form depending on the environmental conditions:

-

Clay Minerals: Such as smectite.[2]

-

Iron Oxides and Hydroxides: Including goethite and hematite, which form from the oxidation of released Fe²⁺.[2][19]

-

Serpentine Group Minerals: Formed through hydration and metamorphic transformation of olivine, a process known as serpentinization.[20][21][22] This process is particularly significant at the seafloor.[20]

-

Carbonate Minerals: In environments with sufficient carbonate concentration, minerals like magnesite (MgCO₃) can precipitate, effectively sequestering CO₂.[19][23]

-

Amorphous Silica: A silica-rich layer can form on the olivine surface, particularly in the initial stages of dissolution.[19][23]

-

Iddingsite: A mixture of clay minerals, iron oxides, and ferrihydrite, often appearing as a reddish-brown alteration product.[1][2]

Quantitative Data on Olivine Weathering

The rate of olivine weathering has been quantified in numerous laboratory and field studies. The following tables summarize key data from the literature.

| Study Focus | Experimental Conditions | Key Findings | Reported Dissolution Rate | Reference |

| Olivine Dissolution in Seawater | Batch reaction experiments with forsteritic olivine in different seawater media. | Olivine dissolution increased seawater alkalinity and dissolved inorganic carbon (DIC) due to CO₂ invasion. | Not explicitly stated as a single rate, but showed a cumulative weathering of 4% after one year in simulations. | [3][6] |

| Olivine Weathering in Soil | Pot experiment with perennial ryegrass and different olivine doses over 32 weeks. | Olivine increased plant growth and bioavailability of Mg and Ni. Weathering was estimated from a Mg balance. | Weathering of 240 kg ha⁻¹ (14.8% of the lowest dose) to 2240 kg ha⁻¹ (1.1% of the highest dose). | [24][25] |

| Field Trials of Olivine Weathering | Two-year field experiment in the Netherlands with different mineral sources and application types. | 6 to 8.5% of the initial mineral dose dissolved after two years. Grain size was a decisive factor. | Not provided as a single rate, but dissolution percentages of different grain size fractions were reported. | [13] |

| Temperature Effects on Olivine Weathering in Soil | Soil column experiments at 32°C with crushed olivine. | Weathering rate was higher at 32°C compared to lower temperatures. Cation exchange capacity of the soil was enhanced. | The carbon dioxide capture potential was estimated at ~115 t CO₂ km⁻² yr⁻¹ for an application rate of 12.7 kg m⁻². | [12] |

Experimental Protocols for Studying Olivine Weathering

Detailed experimental methodologies are crucial for reproducible research in olivine weathering. The following protocols are synthesized from common practices reported in the literature.

Protocol: Batch Reactor Experiment for Olivine Dissolution in Seawater

This protocol is based on methodologies described in studies investigating olivine weathering in marine environments.[3][6][26]

Objective: To determine the dissolution rate of olivine in seawater and its effect on seawater chemistry.

Materials:

-

Forsteritic olivine sand of a known grain size distribution and chemical composition.

-

Artificial or natural seawater, filtered to remove biological activity.

-

Reaction vessels (e.g., polypropylene (B1209903) bottles).

-

Rotational agitator or shaker table.

-

Analytical equipment for measuring pH, total alkalinity (TA), dissolved inorganic carbon (DIC), and elemental concentrations (e.g., Mg, Si, Ni) via ICP-MS or ICP-OES.

-

Filtration apparatus (e.g., 0.22 µm filters).

Procedure:

-

Preparation: Pre-clean the olivine sand to remove any fine particles or contaminants. Characterize the initial surface area and composition of the olivine.

-

Experimental Setup: Add a known mass of olivine to a known volume of seawater in the reaction vessels. Include control vessels with seawater only.

-

Incubation: Place the vessels on a rotational agitator at a constant temperature. Allow for free gas exchange with the atmosphere.

-

Sampling: At regular time intervals, collect water samples from each vessel.

-

Sample Processing: Immediately filter the collected samples to stop the reaction with any suspended particles.

-

Chemical Analysis: Analyze the filtered water samples for pH, TA, DIC, and the concentrations of key dissolved elements (Mg, Si, Ni).

-

Data Analysis: Calculate the change in concentration of the dissolved products over time, corrected for the control. Determine the dissolution rate, often normalized to the mineral surface area.

Protocol: Soil Column Experiment for Olivine Weathering

This protocol is a generalized representation of methods used in studies like those investigating the effects of olivine on soil and plant systems.[12][24][25]

Objective: To assess the weathering rate of olivine in a soil environment and its impact on soil chemistry and leachate composition.

Materials:

-

Intact or repacked soil cores.

-

Crushed olivine of a known particle size distribution.

-

Simulated rainwater or a specific irrigation solution.

-

Peristaltic pump for controlled irrigation.

-

Leachate collection vessels.

-

Analytical equipment for soil and water analysis.

Procedure:

-

Column Setup: Amend the top layer of the soil columns with a known amount of olivine. Include control columns without olivine.

-

Irrigation: Apply a controlled flow of the irrigation solution to the top of the soil columns using a peristaltic pump.

-

Leachate Collection: Collect the leachate that passes through the soil columns at regular intervals.

-

Leachate Analysis: Measure the volume of the collected leachate and analyze its chemical composition (pH, alkalinity, elemental concentrations).

-

Soil Analysis: At the end of the experiment, section the soil columns and analyze the soil for changes in pH, cation exchange capacity, and the concentrations of exchangeable cations.

-

Mass Balance Calculation: Use the leachate chemistry and final soil analysis to perform a mass balance for elements like Mg and Si to estimate the extent of olivine weathering.

Visualizing Olivine Weathering Processes

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in olivine weathering research.

Chemical Weathering Pathways of Olivine

Caption: Chemical weathering pathways of olivine under different conditions.

Experimental Workflow for Olivine Weathering Studies

Caption: A generalized experimental workflow for studying olivine weathering.

Conclusion

The weathering of olivine is a multifaceted process of significant scientific and practical importance. Understanding the intricate interplay of chemical reactions, environmental factors, and resulting products is crucial for applications ranging from geological carbon sequestration to understanding planetary surface evolution. This guide has provided a foundational overview of these core aspects, supported by quantitative data and standardized experimental approaches. Continued research, employing rigorous and reproducible methodologies, will further refine our predictive models and unlock the full potential of olivine-based technologies.

References

- 1. Olivine - Wikipedia [en.wikipedia.org]

- 2. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]

- 3. Olivine Dissolution in Seawater: Implications for CO2 Sequestration through Enhanced Weathering in Coastal Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olivine for CO2 removal | THE rate of olivine weathering, an expensive myth [smartstones.nl]

- 5. Why Is Olivine Promising for Carbon Capture? → Question [climate.sustainability-directory.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sustainability-directory.com [sustainability-directory.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. researchgate.net [researchgate.net]

- 11. soest.hawaii.edu [soest.hawaii.edu]

- 12. Frontiers | The dissolution of olivine added to soil at 32°C: the fate of weathering products and its implications for enhanced weathering at different temperatures [frontiersin.org]

- 13. publications.deltares.nl [publications.deltares.nl]

- 14. Olivine for CO2 removal | Binding CO2 [smartstones.nl]

- 15. vliz.be [vliz.be]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. greensand.com [greensand.com]

- 19. research-portal.uu.nl [research-portal.uu.nl]

- 20. Serpentinization - Wikipedia [en.wikipedia.org]

- 21. Serpentinization and the Formation of H2 and CH4 on Celestial Bodies (Planets, Moons, Comets) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. quora.com [quora.com]

- 23. sccs.stanford.edu [sccs.stanford.edu]

- 24. Olivine weathering in soil, and its effects on growth and nutrient uptake in Ryegrass (Lolium perenne L.): a pot experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Olivine Weathering in Soil, and Its Effects on Growth and Nutrient Uptake in Ryegrass (Lolium perenne L.): A Pot Experiment | PLOS One [journals.plos.org]

- 26. Frontiers | Kinetics of Olivine Weathering in Seawater: An Experimental Study [frontiersin.org]

A Technical Guide to the Natural Abundance, Distribution, and Analysis of Olivine Deposits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of olivine (B12688019), a silicate (B1173343) mineral of significant interest due to its widespread natural abundance and potential applications. This document details the geological formation, global distribution, and analytical methodologies used to characterize olivine deposits, presenting quantitative data in structured tables and outlining experimental protocols. Visualizations of key geological and analytical workflows are provided to facilitate a deeper understanding of the subject matter.

Natural Abundance and Geological Formation of Olivine

Olivine is a nesosilicate mineral with the general chemical formula (Mg,Fe)₂SiO₄, representing a solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄).[1][2][3] It is one of the most common minerals in the Earth's subsurface, being the primary component of the upper mantle.[1][4][5]

Geological Formation:

Olivine primarily forms through two main geological processes:

-

Igneous Crystallization: Olivine has a high crystallization temperature, making it one of the first minerals to crystallize from mafic and ultramafic magmas.[4][6] As the magma cools, olivine crystals form and, due to their higher density, may settle at the bottom of the magma chamber, leading to the formation of olivine-rich rocks like dunite and peridotite.[6] These rocks are commonly found at divergent plate boundaries and hotspots.[6]

-

Metamorphism: Olivine can also form during the high-temperature metamorphism of impure carbonate rocks, such as dolomitic limestone.[1] In these environments, reactions between minerals like quartz and dolomite (B100054) at elevated temperatures can produce forsteritic olivine.

The following diagram illustrates the geological pathways leading to the formation of significant olivine deposits.

Global Distribution and Major Deposits

Olivine is globally distributed, with significant deposits found in numerous countries. The table below summarizes the abundance of olivine in various rock types and highlights major mining locations.

| Rock Type | Typical Olivine Abundance (%) | Major Mining/Deposit Locations |

| Dunite | > 90% | Norway (Åheim), Oman (Semail Ophiolite), New Zealand (Red Hills), USA (North Carolina, Washington) |

| Peridotite | > 40% | Widespread in ophiolites globally, including Cyprus, California (USA), and Newfoundland (Canada) |

| Gabbro | Variable, typically < 30% | Bushveld Igneous Complex (South Africa), Stillwater Complex (USA), Sudbury Basin (Canada) |

| Basalt | Variable, often as phenocrysts | Mid-ocean ridges, Hawaiian Islands (USA), Iceland |

Note: This table provides a general overview, and the abundance and economic viability of deposits can vary significantly.

Norway is a leading global producer of olivine, with the Åheim deposit being the world's largest commercial olivine deposit.[7] Other significant sources include ultramafic rock distributions in Spain, Italy, and Turkey.[8]

Experimental Protocols for Olivine Analysis

Accurate characterization of olivine is crucial for research and industrial applications. The following sections detail the standard experimental protocols for the identification and analysis of olivine.

Petrographic Analysis of Thin Sections

Petrographic analysis is a fundamental technique for identifying olivine and observing its textural relationships with other minerals.

Methodology:

-

Sample Preparation: A rock sample is cut to a small billet and mounted on a glass slide. It is then ground to a standard thickness of 30 micrometers, creating a thin section.

-

Microscopic Examination: The thin section is examined using a polarizing microscope in both plane-polarized light (PPL) and cross-polarized light (XPL).

-

In PPL: Olivine is typically colorless to pale green and exhibits high relief.[9] It often displays irregular fractures and lacks well-defined cleavage.[9][10]

-

In XPL: Olivine shows high birefringence, resulting in bright second- to third-order interference colors.[9][10] It exhibits parallel extinction.[10] Alteration to serpentine (B99607) along fractures is a common and diagnostic feature.[10]

-

X-ray Diffraction (XRD) Analysis

XRD is used to identify the crystalline structure of olivine and to determine the relative proportions of forsterite and fayalite.

Methodology:

-

Sample Preparation: A representative sample of the olivine-bearing rock is crushed and ground into a fine powder (typically < 62.5 µm).[11] The powder is then packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a diffractometer. The instrument measures the angles at which the X-rays are diffracted by the crystal lattice.

-

Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus diffraction angle (2θ), is compared to standard diffraction patterns for olivine minerals (e.g., from the International Centre for Diffraction Data database). The positions of the diffraction peaks are used to determine the unit cell parameters, which are correlated with the forsterite-fayalite composition.[4][11]

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative technique used to determine the precise elemental composition of olivine at the micrometer scale.

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of olivine is coated with a thin layer of conductive material (e.g., carbon).

-

Data Acquisition: A focused beam of electrons is directed onto the surface of the olivine grain. This causes the atoms in the sample to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).

-

Data Analysis: The intensities of the characteristic X-rays from the sample are compared to those from standards of known composition. This allows for the calculation of the weight percent of major and minor elements (e.g., Mg, Fe, Si, Ni, Mn, Ca).[2][6] Analytical conditions such as accelerating voltage and beam current are optimized for the specific elements being analyzed.[12]

The following diagram outlines a typical workflow for the comprehensive analysis of an olivine sample.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Olivine Using Fe Lα in Electron Probe Microanalysis (EPMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 5. research.vu.nl [research.vu.nl]

- 6. rruff.net [rruff.net]

- 7. researchgate.net [researchgate.net]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. microckscopic.ro [microckscopic.ro]

- 10. Olivine [science.smith.edu]

- 11. meteorites.pdx.edu [meteorites.pdx.edu]

- 12. jsg.utexas.edu [jsg.utexas.edu]

thermodynamic stability of olivine at different pressures and temperatures

An In-depth Technical Guide to the Thermodynamic Stability of Olivine (B12688019) at High Pressures and Temperatures

Introduction

Olivine, a magnesium iron silicate (B1173343) with the formula (Mg,Fe)₂SiO₄, is the primary mineral component of the Earth's upper mantle.[1] Its thermodynamic stability under varying pressure (P) and temperature (T) conditions is of paramount importance for understanding the geophysical and geochemical structure of the Earth's interior. As pressure and temperature increase with depth, olivine undergoes a series of polymorphic phase transitions to denser crystal structures. These transformations are directly responsible for the major seismic discontinuities observed globally at depths of approximately 410, 520, and 660 kilometers, which demarcate the boundaries of the mantle transition zone.[1][2] This technical guide provides a comprehensive overview of the stability fields of olivine and its high-pressure polymorphs, details the experimental methodologies used to determine these conditions, and presents the quantitative data in a structured format for researchers and scientists in the fields of geology, geophysics, and materials science.

Olivine Phase Transitions and Stability Fields

With increasing depth in the Earth's mantle, olivine (α-phase) transforms into a sequence of denser polymorphs. These transformations are crucial for interpreting seismic velocity changes and understanding mantle dynamics.[1][3]

-

Olivine (α-phase) to Wadsleyite (β-phase): This exothermic transition is widely accepted as the cause of the seismic discontinuity observed globally at a depth of approximately 410 km.[1] Wadsleyite has a modified spinel (spineloid) structure and can incorporate significant amounts of water, impacting the rheology and water content of the transition zone.[4][5]

-

Wadsleyite (β-phase) to Ringwoodite (γ-phase): At pressures corresponding to about 520 km depth, wadsleyite transforms into ringwoodite, which possesses a true spinel structure.[2] This transition is associated with a smaller, less distinct seismic discontinuity.

-

Ringwoodite (γ-phase) to Bridgmanite + Ferropericlase: The endothermic dissociation of ringwoodite into an assemblage of bridgmanite ((Mg,Fe)SiO₃ perovskite) and ferropericlase ((Mg,Fe)O) marks the 660 km discontinuity.[1] This boundary separates the mantle transition zone from the lower mantle and is considered a significant barrier to mantle convection.[1]

The precise P-T conditions of these transitions are influenced by factors such as the iron content (fayalite component) of the olivine and the presence of water.[6][7][8] Increased iron content generally lowers the transition pressure.[7]

Data Presentation: Olivine Phase Transition Conditions

The following table summarizes the quantitative P-T data for the key phase transitions of olivine with a composition relevant to the Earth's mantle (approx. Fo₉₀, or 10 mol% Fe).

| Transition Sequence | Approximate Pressure (GPa) | Approximate Temperature (K) | Corresponding Mantle Discontinuity | Clapeyron Slope (MPa/K) |

| Olivine (α) → Wadsleyite (β) | 13 - 15 | 1673 - 1900 | 410 km | Positive (~3 to 4.0)[7][9] |

| Wadsleyite (β) → Ringwoodite (γ) | 17 - 20 | 1673 - 1900 | 520 km | Positive |

| Ringwoodite (γ) → Bridgmanite + Ferropericlase | 23 - 24 | 1873 - 2173 | 660 km | Negative (~ -1.0 to -2.5)[9] |

Note: The exact P-T conditions can vary based on the specific chemical composition (e.g., Fe/Mg ratio, water content) and the thermodynamic database used. The values presented are representative for a pyrolitic mantle composition.

For the Fe-bearing olivine-wadsleyite transition, a more precise relationship between pressure and temperature can be expressed by the following polynomial equation derived from thermodynamic modeling and experimental data: P (GPa) = 10.78 + 6.73 x 10⁻⁴ (T(K) — 273) + 8.49 x 10⁻⁷ (T(K) — 273)²[6]

Visualization: Olivine Phase Diagram

The logical relationship between olivine's stable phases as a function of pressure and temperature is illustrated in the following phase diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. ejm.copernicus.org [ejm.copernicus.org]

- 6. Frontiers | Thermodynamic Properties of Fe-Bearing Wadsleyite and Determination of the Olivine-Wadsleyite Phase Transition Boundary in (Mg,Fe)2SiO4 System [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of Olivine in the Composition and Dynamics of Earth's Upper Mantle: A Technical Guide

Abstract: Olivine (B12688019), a magnesium iron silicate (B1173343), is the most abundant mineral in the Earth's upper mantle, fundamentally governing its chemical and physical properties.[1][2][3] This technical guide provides an in-depth analysis of olivine's role, detailing its composition, crystal structure, and critical phase transformations under the extreme pressure and temperature conditions of the mantle. These transformations are directly responsible for major seismic discontinuities that define the boundaries of the mantle's transition zone. Furthermore, this document explores the profound implications of olivine's physical properties on mantle rheology, plate tectonics, and seismic wave propagation. Summaries of quantitative data are presented in tabular form, and key experimental methodologies used to investigate these properties are described.

Introduction to Olivine's Dominance in the Upper Mantle

The Earth's upper mantle, extending from the base of the crust to a depth of approximately 660 kilometers, is a dynamic region that drives plate tectonics. Its composition is overwhelmingly dominated by the mineral olivine, which constitutes over 50-60% of its volume.[1][4] Material from the upper mantle that has been brought to the surface is composed of approximately 55% olivine, 35% pyroxene, and 5-10% calcium oxide and aluminum oxide minerals.[5] As such, the properties of olivine dictate the rheological behavior and seismic characteristics of this entire planetary layer.[1][6] This guide serves as a resource for researchers by consolidating data on olivine's structure, its high-pressure polymorphs, and its overarching influence on geodynamics, supported by an overview of the experimental techniques used to derive this knowledge.

Composition and Crystal Structure of Olivine

Olivine is a nesosilicate mineral with the chemical formula (Mg,Fe)₂SiO₄.[1] It forms a complete solid solution series between its magnesium-rich endmember, forsterite (Mg₂SiO₄), and its iron-rich endmember, fayalite (Fe₂SiO₄).[1] The composition of a specific olivine sample is typically expressed in terms of the molar percentage of forsterite (Fo).[1]

All minerals in the olivine group crystallize in the orthorhombic system (space group Pbnm).[1][2] The structure is characterized by isolated silica (B1680970) tetrahedra (SiO₄)⁴⁻ that are linked by divalent metal cations (Mg²⁺ and Fe²⁺) in two distinct octahedral sites, designated M1 and M2.[3][4] This arrangement can be visualized as a hexagonally close-packed array of oxygen atoms, with silicon ions occupying a small fraction of the tetrahedral sites and magnesium/iron ions occupying half of the octahedral sites.[1]

Table 1: Physical and Crystallographic Properties of Olivine

| Property | Value / Description | Citations |

| Chemical Formula | (Mg,Fe)₂SiO₄ | [1][3] |

| Endmembers | Forsterite (Fo): Mg₂SiO₄Fayalite (Fa): Fe₂SiO₄ | [1] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbnm | [1][4] |

| Mineral Class | Nesosilicate | [1][3] |

| Mohs Hardness | 6.5–7.0 | [1] |

| Density | 3.2–4.5 g/cm³ | [1] |

| Luster | Vitreous | [1] |

| Color | Yellow to yellow-green | [1] |

| Cleavage | Poor | [1] |

Olivine Phase Transformations under Upper Mantle Conditions

As pressure and temperature increase with depth, the crystal structure of olivine becomes unstable and rearranges into denser, more compact polymorphs. These phase transitions are fundamental to the structure of the Earth's mantle and are responsible for the major seismic discontinuities observed globally.[2]

The sequence of these transformations defines the boundaries of the mantle transition zone, which lies between approximately 410 and 660 kilometers deep.[7]

-

410 km Discontinuity: At a depth of around 410 km, corresponding to a pressure of about 14 GPa, α-olivine transforms into a denser polymorph known as wadsleyite (β-phase).[2][4][7] This transformation is the primary cause of the sharp increase in seismic velocity that defines the 410 km discontinuity.[4]

-

520 km Discontinuity: With increasing depth, at approximately 520 km, wadsleyite transforms further into ringwoodite (γ-phase), which possesses an even denser spinel crystal structure.[2][7] This transition is associated with another, though less pronounced, seismic discontinuity.

-

660 km Discontinuity: At the base of the upper mantle, around 660 km deep, ringwoodite becomes unstable and decomposes into a mineral assemblage of silicate perovskite (now known as bridgmanite) and ferropericlase ((Mg,Fe)O).[2][7] This final transformation marks the significant boundary between the upper and lower mantle.[7]

References

- 1. Olivine - Wikipedia [en.wikipedia.org]

- 2. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]

- 3. Olivine – Geology is the Way [geologyistheway.com]

- 4. mdpi.com [mdpi.com]

- 5. Upper mantle - Wikipedia [en.wikipedia.org]

- 6. Deforming the Upper Mantle—Olivine Mechanical Properties and Anisotropy - Elements Magazine [elementsmagazine.org]

- 7. opengeology.in [opengeology.in]

The Kinetics of Olivine Dissolution in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissolution kinetics of olivine (B12688019) in aqueous solutions. Olivine, a magnesium iron silicate (B1173343), is a primary constituent of the Earth's upper mantle and has garnered significant scientific interest due to its role in geological processes, its potential for carbon sequestration, and its relevance in various industrial applications. Understanding the kinetics of its dissolution is crucial for predicting its behavior in natural and engineered environments.

Core Principles of Olivine Dissolution

The dissolution of olivine in aqueous solutions is a complex process governed by a multitude of factors. The fundamental reaction involves the breakdown of the silicate structure and the release of magnesium, iron, and silica (B1680970) into the solution. The overall dissolution process is generally considered to be controlled by surface reactions.[1][2][3][4]

The primary factors influencing the rate of olivine dissolution are:

-

pH: The concentration of protons (H+) in the solution is a dominant factor. Dissolution rates are significantly higher in acidic conditions.[1][2][3][4]

-